REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[CH2:11]([NH2:14])[CH2:12][NH2:13].C([O-])([O-])=O.[K+].[K+].II>CC(O)(C)C.[O-]S([O-])=O.[Na+].[Na+]>[NH3:13].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[NH:13][CH2:12][CH2:11][N:14]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
0.895 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.546 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1NCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |